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Compound of Interest

Compound Name:
1-ethyl-1H-imidazole-2-

carbaldehyde

Cat. No.: B039370 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-ethyl-
1H-imidazole-2-carbaldehyde, including its nomenclature, physicochemical properties,

synthesis, and potential applications in research and development. The information is curated

for professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.

IUPAC Nomenclature and Chemical Structure
The systematic and unambiguous name for the compound, as established by the International

Union of Pure and Applied Chemistry (IUPAC), is 1-ethyl-1H-imidazole-2-carbaldehyde.[1]

The structure consists of an imidazole ring substituted with an ethyl group at the N1 position

and a formyl (carbaldehyde) group at the C2 position.

Chemical Structure:

Molecular Formula: C₆H₈N₂O

SMILES: C1=C(N(C=N1)CC)C=O

InChI Key: JINZWCUGPDJTNB-UHFFFAOYSA-N[1]
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The fundamental physicochemical properties of 1-ethyl-1H-imidazole-2-carbaldehyde have

been computationally predicted and are summarized in the table below. This data is essential

for its handling, formulation, and use in experimental settings.

Table 1: Physicochemical Properties of 1-ethyl-1H-imidazole-2-carbaldehyde

Property Value Source

Molecular Weight 124.14 g/mol [1][2]

Exact Mass 124.0637 g/mol [1]

CAS Number 111851-98-0 [1][2]

Physical Form Liquid

Boiling Point 258 °C at 760 mmHg

Flash Point 110 °C

Hydrogen Bond Donors 0 [1]

Hydrogen Bond Acceptors 2 [1]

Rotatable Bond Count 2 [1]

| Topological Polar Surface Area | 34.9 Å² |[1] |

While experimental spectroscopic data for 1-ethyl-1H-imidazole-2-carbaldehyde is not readily

available in public databases, data for the parent compound, imidazole-2-carboxaldehyde, is

well-documented and provided for reference. This information can serve as a benchmark for

the characterization of the title compound.

Table 2: Spectroscopic Data for Imidazole-2-carboxaldehyde
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Data Type Key Features Source

¹H NMR (DMSO-d₆)

δ 13.60 (s, 1H, NH), 9.64 (s,
1H, CHO), 7.42 (s, 2H, Im-
H)

[3]

¹³C NMR (DMSO-d₆)

δ 181.66 (CHO), 146.09 (C2),

Imidazole C4/C5 signals may

be broad or absent due to

tautomerism

[3][4]

¹³C NMR (D₂O & NaOD) δ 185.0, 145.9, 128.0, 128.0 [5]

| IR (KBr, cm⁻¹) | Key peaks include C=O stretch (aldehyde), C=N stretch (imidazole ring), and

N-H stretch | |

Synthesis and Experimental Protocols
A detailed, peer-reviewed synthesis protocol specifically for 1-ethyl-1H-imidazole-2-
carbaldehyde is not prominently available. However, a plausible and standard method

involves the N-alkylation of the commercially available precursor, imidazole-2-carboxaldehyde.

This reaction is a common transformation in heterocyclic chemistry.[6]

Representative Experimental Protocol: N-Alkylation of
Imidazole-2-carboxaldehyde
This protocol is a representative procedure based on standard N-alkylation methods for

imidazoles.

Materials:

Imidazole-2-carboxaldehyde

Iodoethane (or Ethyl Bromide)

Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
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Ethyl acetate

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or

argon), add imidazole-2-carboxaldehyde (1.0 eq).

Deprotonation: Dissolve the starting material in anhydrous DMF. Add sodium hydride (1.1 eq)

portion-wise at 0 °C. Allow the mixture to stir at this temperature for 30 minutes, then warm

to room temperature and stir for an additional hour until hydrogen evolution ceases.

Alkylation: Cool the reaction mixture back to 0 °C and add iodoethane (1.2 eq) dropwise.

Allow the reaction to warm to room temperature and stir overnight.

Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate

solution. Extract the aqueous layer with ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter,

and concentrate under reduced pressure.

Isolation: Purify the crude product via column chromatography on silica gel to yield 1-ethyl-
1H-imidazole-2-carbaldehyde.
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1. Preparation

2. Reaction Steps

3. Work-up & Purification

Imidazole-2-carboxaldehyde in Anhydrous DMF

Add NaH at 0°C -> RT
(Deprotonation)

Inert Atmosphere

Add Iodoethane at 0°C -> RT
(N-Alkylation)

Quench with aq. NaHCO₃

Extract with Ethyl Acetate

Column Chromatography

1-ethyl-1H-imidazole-2-carbaldehyde

Click to download full resolution via product page

Proposed synthesis workflow for 1-ethyl-1H-imidazole-2-carbaldehyde.
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Applications in Drug Development and Medicinal
Chemistry
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous

approved drugs.[7] Imidazole-containing compounds exhibit a vast range of biological activities,

including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[8][9]

The 2-carbaldehyde functional group is a versatile synthetic handle. It can be readily

transformed into a variety of other functional groups, making it a valuable building block for the

synthesis of compound libraries for drug screening. For example, it can undergo:

Reductive amination to form substituted amines.

Oxidation to form the corresponding carboxylic acid.

Wittig reactions to form alkenes.

Condensation reactions to form Schiff bases and other heterocyclic systems.

While specific biological activities or signaling pathway involvements for 1-ethyl-1H-imidazole-
2-carbaldehyde have not been reported in the reviewed literature, its structural motifs suggest

it could serve as a key intermediate in the synthesis of novel therapeutic agents. The N-ethyl

group can modulate physicochemical properties such as lipophilicity and metabolic stability

compared to the parent N-H compound, which is a common strategy in drug design.

Researchers may utilize this compound as a starting point for developing novel inhibitors or

modulators of various biological targets.[10][11]

Safety and Handling
Based on aggregated GHS data, 1-ethyl-1H-imidazole-2-carbaldehyde is classified as

harmful if swallowed (Acute Toxicity 4, Oral).[1] Standard laboratory safety precautions should

be observed, including the use of personal protective equipment (PPE) such as safety glasses,

gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Store in a

cool, dry place away from moisture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b039370?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b039370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

